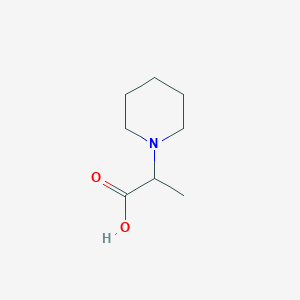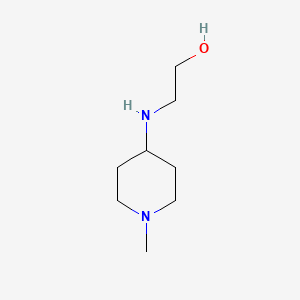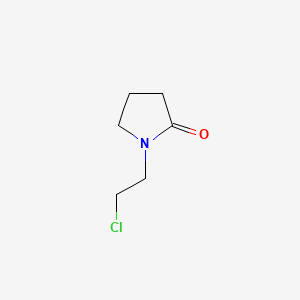
2-吗啉基嘧啶-5-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Morpholinopyrimidine-5-carbaldehyde (2-MPCA) is an organic compound with a wide range of applications in the scientific research field. It is a substituted pyrimidine derivative which can be used as a reagent, catalyst, or inhibitor in a variety of laboratory experiments. 2-MPCA has been used in a variety of research fields, including biochemistry, pharmacology, and toxicology.
科学研究应用
合成和生物评价
杂环化合物的合成
2-吗啉基嘧啶-5-甲醛及其类似物的一个关键应用在于合成各种杂环化合物。这些化合物包括喹啉环系统和融合或二元杂环系统,突显了这种化合物在合成有机化学中的多功能性(Hamama et al., 2018)。
抗微生物活性
2-吗啉基嘧啶-5-甲醛的衍生物已被合成并评估其抗微生物活性。这些化合物对各种细菌和真菌病原体表现出有效性,表明它们作为抗微生物剂的潜力(Makawana et al., 2011)。
光物理性质
该化合物已被用于制备具有有趣光物理性质的色团扩展苯乙烯,如在不同溶剂中的吸收、发射和量子产率。这表明其在开发具有独特光学性质的材料中的用途(Telore et al., 2015)。
化学反应和性质
与烯胺的反应
2-吗啉基嘧啶-5-甲醛与各种烯胺反应,导致多样化化合物的形成。这表明了它的反应性和创造各种化学结构的潜力(Ukhin et al., 1999)。
N-芳基喹啉衍生物的合成
这种化合物还用于合成N-芳基喹啉衍生物,表明其在制备具有潜在生物活性的化合物中的实用性(Makawana et al., 2012)。
吡喃衍生物的形成
此外,它参与了融合吡喃衍生物的合成,扩展了其在杂环化学领域中的应用(Matiichuk et al., 2021)。
潜在的治疗应用
抗衰老剂合成
它已被用于合成潜在的抗衰老剂,显示了其在治疗应用中的相关性(Samano et al., 2000)。
抗癌活性
从这种化合物衍生的吗啉酮酸酯骨架已被研究其抗癌活性,突显了其在开发潜在癌症治疗方面的重要性(Taha et al., 2017)。
安全和危害
Precautionary measures for handling 2-Morpholinopyrimidine-5-carbaldehyde include washing face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink, or smoke when using this product. Protective gloves, clothing, eye protection, and face protection should be worn. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .
作用机制
Target of Action
Related compounds have been found to target the pi3k/mtor pathway .
Mode of Action
It’s worth noting that morpholinopyrimidine derivatives have been synthesized as dual pi3k/mtor inhibitors . These inhibitors work by blocking the PI3K/mTOR pathway, which plays a crucial role in cell survival and growth .
Biochemical Pathways
The PI3K/mTOR pathway is a key biochemical pathway affected by 2-Morpholinopyrimidine-5-carbaldehyde. This pathway is involved in several cellular processes, including cell growth, proliferation, differentiation, and survival . By inhibiting this pathway, the compound can potentially exert antiproliferative effects .
Result of Action
Related compounds have shown antitumor activity against certain cell lines, suggesting potential cytotoxic effects .
生化分析
Biochemical Properties
2-Morpholinopyrimidine-5-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate for certain oxidoreductases, leading to the formation of corresponding alcohols or acids. The compound’s aldehyde group is highly reactive, allowing it to form Schiff bases with amino groups in proteins, which can alter the protein’s function and stability .
Cellular Effects
2-Morpholinopyrimidine-5-carbaldehyde affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to modulate the activity of kinases involved in cell signaling, leading to changes in phosphorylation states of key signaling proteins. This modulation can affect processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 2-Morpholinopyrimidine-5-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes. For instance, the compound can inhibit aldehyde dehydrogenase, leading to an accumulation of aldehydes in cells. Additionally, it can form covalent bonds with nucleophilic sites on proteins, altering their structure and function .
Temporal Effects in Laboratory Settings
The effects of 2-Morpholinopyrimidine-5-carbaldehyde can change over time in laboratory settings. The compound’s stability and degradation are crucial factors. It is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of light and oxygen. Long-term exposure to the compound can lead to cumulative effects on cellular function, such as prolonged inhibition of enzyme activity and sustained changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Morpholinopyrimidine-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For example, high doses can cause toxicity, manifesting as liver damage or oxidative stress. Threshold effects are observed, where a certain dosage is required to elicit a noticeable biological response .
Metabolic Pathways
2-Morpholinopyrimidine-5-carbaldehyde is involved in various metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenase and cytochrome P450 oxidases. These metabolic processes can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2-Morpholinopyrimidine-5-carbaldehyde is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation can be influenced by factors such as its chemical properties and the presence of specific transport proteins .
Subcellular Localization
The subcellular localization of 2-Morpholinopyrimidine-5-carbaldehyde is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. Understanding its subcellular distribution helps elucidate its role in cellular processes .
属性
IUPAC Name |
2-morpholin-4-ylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-7-8-5-10-9(11-6-8)12-1-3-14-4-2-12/h5-7H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMVIYFKCVJZHK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70390288 |
Source


|
| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842974-69-0 |
Source


|
| Record name | 2-Morpholin-4-yl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70390288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

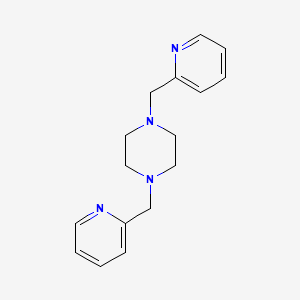
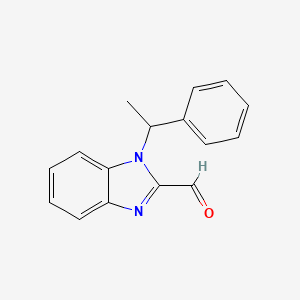
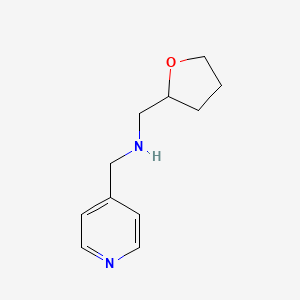

![(5-Methyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1274581.png)
